molecular formula C19H20F2N2O2 B4433401 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine

1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B4433401
M. Wt: 346.4 g/mol
InChI Key: VAPVTUMBPNQIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has been approved by the US Food and Drug Administration (FDA) for the treatment of major depressive disorder (MDD) since 1981.

Scientific Research Applications

1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been shown to be effective in treating MDD, generalized anxiety disorder (GAD), and post-traumatic stress disorder (PTSD). 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has also been studied for its potential use in the treatment of insomnia, chronic pain, and alcohol withdrawal syndrome.

Mechanism of Action

1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine works by blocking the reuptake of serotonin in the brain, which increases the level of serotonin available for neurotransmission. Serotonin is a neurotransmitter that regulates mood, sleep, and appetite. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine also acts as an antagonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety. The exact mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine is not fully understood, but it is believed to involve complex interactions with multiple neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine also has sedative effects, which can help with insomnia and sleep disorders. It has been shown to have analgesic properties and can reduce pain in chronic pain conditions. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful for investigating the role of serotonin in the brain. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine is also relatively easy to administer and has a low risk of toxicity. However, there are some limitations to the use of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to maintain a steady state. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine can also have sedative effects, which may confound the results of some experiments.

Future Directions

There are several future directions for research on 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine. One area of interest is the development of new SARIs with improved efficacy and fewer side effects. Another area of research is the investigation of the role of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine in the treatment of other psychiatric and neurological disorders. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has also been shown to have anti-inflammatory effects, and further research is needed to explore its potential use in the treatment of inflammatory disorders. Finally, there is a need for further research on the long-term effects of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine use, particularly in elderly patients.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-14(25-18-8-7-15(20)13-17(18)21)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPVTUMBPNQIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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